molecular formula C17H13BrN2O3S2 B2635153 methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-91-7

methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2635153
CAS No.: 865197-91-7
M. Wt: 437.33
InChI Key: AWSVXVFWIROOMC-SWCJLUBCSA-N
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Description

Methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various scientific fields. The compound's structure features multiple functional groups, including a thiophene ring, a bromo substituent, and a benzo[d]thiazole core, making it an intriguing subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. Key starting materials include 2-amino-6-bromobenzo[d]thiazole and methyl bromoacetate. The synthetic route may involve:

  • Formation of an intermediate by reacting 2-amino-6-bromobenzo[d]thiazole with 3-(thiophen-2-yl)acryloyl chloride in the presence of a base.

  • Subsequent cyclization and imino formation to yield the target compound. Reaction conditions often involve solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.

Industrial Production Methods: In an industrial setting, scaling up the synthesis involves optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry can enhance production efficiency by maintaining precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can participate in various reactions, including:

  • Oxidation: Can be oxidized under strong oxidizing conditions to form sulfoxides or sulfones.

  • Reduction: Reduction with agents like lithium aluminum hydride can lead to cleavage of certain functional groups.

  • Substitution: Nucleophilic substitution reactions at the bromo site, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or hydrogen peroxide.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Sodium methoxide or other nucleophiles.

Major Products:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Alcohols or amines.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Studying the reactivity and properties of heterocyclic compounds.

  • Developing new synthetic methodologies.

Biology:

  • Exploring its potential as a biochemical probe or drug candidate due to its complex structure.

Medicine:

  • Investigating its pharmacological properties and potential therapeutic applications.

Industry:

  • Utilizing its unique functional groups for the development of advanced materials or catalysts.

Mechanism of Action

The compound's mechanism of action would likely involve interactions with specific molecular targets, such as enzymes or receptors. Its functional groups allow it to participate in binding interactions or chemical transformations within biological systems. Pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

  • 2-Amino-6-bromobenzo[d]thiazole: Shares the benzo[d]thiazole core.

  • Methyl 3-(thiophen-2-yl)acrylate: Contains the thiophene ring and acrylate functional group.

  • 6-Bromo-2-(methylthio)benzo[d]thiazole: Another brominated benzo[d]thiazole derivative.

Its uniqueness lies in the combination of these features into a single, multifunctional molecule, offering a rich landscape for exploration in both scientific research and practical applications.

Properties

IUPAC Name

methyl 2-[6-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S2/c1-23-16(22)10-20-13-6-4-11(18)9-14(13)25-17(20)19-15(21)7-5-12-3-2-8-24-12/h2-9H,10H2,1H3/b7-5+,19-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSVXVFWIROOMC-UXSCQYIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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